Cas no 942011-46-3 (3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- F1365-0421
- (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
- AKOS024606288
- 3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- 3,4,5-trimethoxy-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
- 942011-46-3
-
- インチ: 1S/C20H20N2O4S/c1-5-10-22-14-8-6-7-9-17(14)27-20(22)21-19(23)13-11-15(24-2)18(26-4)16(12-13)25-3/h5-9,11-12H,1,10H2,2-4H3/b21-20-
- InChIKey: VGGQAUOSBTUDAB-MRCUWXFGSA-N
- ほほえんだ: S1/C(=N\C(C2C=C(C(=C(C=2)OC)OC)OC)=O)/N(CC=C)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 384.11437830g/mol
- どういたいしつりょう: 384.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 85.7Ų
3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-0421-15mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-1mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-20mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-20μmol |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-2mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-4mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-30mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA61202-10mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 10mg |
$291.00 | 2024-05-20 | ||
Life Chemicals | F1365-0421-5mg |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1365-0421-5μmol |
3,4,5-trimethoxy-N-[(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
942011-46-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Introduction to 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 942011-46-3, identified as 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its benzamide and benzothiazole moieties, has garnered attention due to its potential pharmacological properties and its role in ongoing research efforts. The benzothiazole ring system is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry, often contributing to the bioactivity of various therapeutic agents.
Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. These compounds exhibit a diverse range of biological activities, making them valuable candidates for further investigation. The presence of multiple functional groups—such as hydroxyl and amide moieties—enhances their versatility and potential interactions with biological targets. This structural complexity not only makes them intriguing from a chemical perspective but also opens up numerous possibilities for therapeutic applications.
In the context of modern pharmaceutical research, the synthesis and characterization of such molecules are crucial steps toward developing novel drugs. The CAS number 942011-46-3 serves as a unique identifier for this compound, facilitating its recognition and study within scientific literature. Researchers have been exploring various synthetic pathways to optimize the production of this compound, aiming for higher yields and purities. These efforts are essential for conducting thorough biological evaluations and understanding its mechanisms of action.
The benzamide moiety in 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is particularly interesting from a pharmacological standpoint. Benzamides are known for their role in modulating biological processes through interactions with specific receptors or enzymes. This has led to their incorporation into numerous drug candidates targeting conditions such as inflammation, pain, and neurological disorders. The unique substitution pattern on the benzothiazole ring further influences its pharmacokinetic properties, potentially enhancing its bioavailability and efficacy.
Current research trends indicate that compounds like 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide are being investigated for their potential in treating various diseases. For instance, studies have suggested that benzothiazole derivatives may possess anti-inflammatory and antioxidant properties. These findings are particularly relevant given the increasing focus on developing treatments that target chronic inflammatory conditions without significant side effects. The structural features of this compound make it a promising candidate for further exploration in this area.
The synthesis of 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to achieve regioselectivity and minimize byproduct formation. These methods often include palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations. Such approaches ensure high chemical yields and enable the introduction of complex functional groups into the molecular framework.
The biological evaluation of this compound has revealed intriguing results. Preliminary studies suggest that it may interact with specific proteins or enzymes involved in disease pathways. Understanding these interactions is crucial for elucidating its mode of action and predicting its therapeutic potential. High-throughput screening techniques have been instrumental in identifying promising candidates like 942011-46-3, allowing researchers to rapidly assess their biological activities across a wide range of targets.
One notable aspect of 942011-46-3 is its structural similarity to other known bioactive molecules. This similarity suggests that it may share certain pharmacological properties with these compounds while also possessing unique characteristics due to its distinct substitution pattern. Comparative studies between related molecules can provide valuable insights into how structural modifications influence biological activity. Such information is essential for designing more effective drug candidates with optimized properties.
The role of computational chemistry in studying compounds like 942011-46-3 cannot be overstated. Molecular modeling techniques have enabled researchers to predict how these molecules might interact with biological targets at the atomic level. This approach helps in rationalizing experimental observations and guiding further synthetic modifications. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
Future directions in research on 3,4,5-trimethoxy-N-(2Z)-3-(prop-2-enyl)-1H-indazolizinone derivatives (a related class of compounds) may include exploring their potential in treating neurological disorders or cancer. The benzothiazole scaffold is known to be versatile enough to accommodate diverse functional groups while maintaining bioactivity. This flexibility makes it an attractive platform for designing novel therapeutics targeting complex diseases.
In conclusion,942011 46 03 represents a significant compound in chemical biology due to its complex structure and potential pharmacological applications. Ongoing research efforts aim to fully elucidate its biological activities and develop it into a therapeutic agent. The advancements in synthetic chemistry and computational methods continue to enhance our ability to study such molecules effectively, making them valuable assets in modern drug discovery endeavors.
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